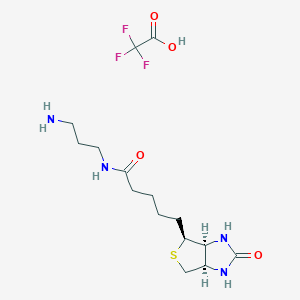

N-(3-Aminopropyl)biotinamide trifluoroacetate

Description

N-(3-Aminopropyl)biotinamide trifluoroacetate is a biotin derivative featuring a propylamine linker between the biotinamide moiety and the trifluoroacetate counterion. This compound is widely used in bioconjugation chemistry due to biotin’s high affinity for streptavidin/avidin, enabling applications in protein labeling, immunoassays, and targeted drug delivery. The trifluoroacetate group enhances solubility in polar organic solvents, facilitating its use in synthetic reactions. However, the compound is sensitive to light and moisture, requiring careful storage conditions .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-aminopropyl)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2S.C2HF3O2/c14-6-3-7-15-11(18)5-2-1-4-10-12-9(8-20-10)16-13(19)17-12;3-2(4,5)1(6)7/h9-10,12H,1-8,14H2,(H,15,18)(H2,16,17,19);(H,6,7)/t9-,10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFKYHZIURRTHB-SVMJMOIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584941 | |

| Record name | Trifluoroacetic acid--N-(3-aminopropyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244760-26-7 | |

| Record name | Trifluoroacetic acid--N-(3-aminopropyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biotin Activation and Aminopropyl Conjugation

The synthesis begins with biotin activation, typically via N-hydroxysuccinimide (NHS) ester formation. Biotin reacts with NHS in the presence of a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide) to form biotin-NHS ester. This intermediate is then reacted with 1,3-diaminopropane under controlled pH (7–9) to yield N-(3-aminopropyl)biotinamide.

Critical Parameters :

Trifluoroacetate Salt Formation

The free base of N-(3-aminopropyl)biotinamide is converted to its trifluoroacetate salt through acid-base neutralization. This step leverages trifluoroacetic acid’s strong acidity ($$ \text{p}K_a \approx 0.23 $$) to protonate the terminal amine group.

Procedure :

- Dissolve N-(3-aminopropyl)biotinamide in a polar solvent (e.g., water or methanol).

- Add trifluoroacetic acid dropwise at 0–5°C until pH ≤ 3.

- Concentrate the solution under reduced pressure and precipitate the product with cold diethyl ether.

Table 2: Reaction Conditions for Salt Formation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents TFA degradation |

| Solvent Polarity | Water or Methanol | Enhances solubility |

| Molar Ratio (TFA) | 1.1–1.5 equivalents | Ensures complete protonation |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is employed for purification. The mobile phase typically includes 0.1% TFA in water/acetonitrile gradients, which simultaneously purifies the compound and maintains its trifluoroacetate form.

Typical Gradient :

- 0–5 min: 5% acetonitrile

- 5–20 min: 5–95% acetonitrile

- Flow rate: 1 mL/min

Spectroscopic Validation

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 414.4 [M+H]$$^+$$.

- Nuclear Magnetic Resonance (NMR) :

Challenges and Optimization

Selectivity in Trifluoroacetylation

The patent EP0239063A2 highlights the importance of pH control (8–11) for selective trifluoroacetylation of amino groups. While this method targets ω-amino groups in lysine/ornithine, analogous principles apply to N-(3-aminopropyl)biotinamide:

Yield Improvements

- Precipitation Efficiency : Cold ether precipitation at −20°C increases yield to >85%.

- Counterion Exchange : Alternative salts (e.g., hydrochloride) may form but are less stable than trifluoroacetate.

Industrial-Scale Considerations

The patent’s emphasis on aqueous-phase reactions and inexpensive trifluoroacetic acid esters aligns with scalable synthesis. Key adaptations include:

- Continuous Stirred-Tank Reactors (CSTRs) : For large-scale biotin activation.

- In-Line pH Monitoring : Automates TFA addition during salt formation.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound contains three reactive centers:

-

Primary amine group (-NH₂) on the 3-aminopropyl chain

-

Biotin thioether ring (hexahydrothienoimidazolone)

-

Trifluoroacetate ion (CF₃COO⁻)

These groups govern its participation in chemical reactions, as outlined below.

2.1. Nucleophilic Substitution

The primary amine group acts as a nucleophile, enabling reactions such as:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

-

Alkylation : Forms secondary or tertiary amines with alkyl halides.

Example Reaction:

2.2. Acid-Base Reactions

The trifluoroacetate counterion (pKa ≈ 0.3) can dissociate in aqueous solutions, making the compound a strong acid. This property facilitates:

-

Deprotonation : In basic conditions, forming the free amine.

-

Salt Formation : Interaction with cationic species (e.g., metal ions).

2.3. Oxidation-Reduction

-

Oxidation : The thioether group in biotin can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Reduction : The amine group may undergo reductive alkylation with aldehydes/ketones in the presence of NaBH₄.

Role in Biotin-Dependent Systems

While not a direct participant in enzymatic carboxylation, the compound’s biotin moiety mimics natural biotinylation processes. For example:

-

Avidin-Biotin Binding : Forms high-affinity complexes (Kd ≈ 10⁻¹⁵ M) with avidin/streptavidin proteins, critical in biochemical assays .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetyl chloride, DCM, RT | N-Acetyl-3-aminopropylbiotinamide |

| Oxidation (Thioether) | H₂O₂, acidic conditions | Biotin sulfoxide derivative |

| Deprotonation | NaOH (pH > 10) | Free amine form |

| Reductive Amination | Formaldehyde, NaBH₃CN | N-Methylated derivative |

Stability and Degradation

-

Hydrolysis : The trifluoroacetate group hydrolyzes in aqueous solutions at extreme pH (≤2 or ≥12), releasing trifluoroacetic acid.

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.

Scientific Research Applications

Chemical and Biological Research

Labeling Reagents

N-(3-Aminopropyl)biotinamide trifluoroacetate serves as a crucial reagent for labeling electrophilic derivatives with biotin. This property is essential in various chemical analyses and assays, facilitating the study of protein interactions and gene expression.

Bioconjugation

The compound is frequently employed in bioconjugation processes, where it attaches biotin to proteins or other molecules. This enhances their detection and purification in biochemical assays, making it invaluable in proteomics research.

Medical Diagnostics

Assay Development

In the medical field, this compound's ability to label biomolecules makes it useful for developing diagnostic kits. It is utilized in assays designed to detect specific proteins or nucleic acids associated with diseases, thus playing a pivotal role in medical diagnostics.

Immunoassays

The biotin-streptavidin interaction, characterized by its high affinity, is exploited in immunoassays to improve sensitivity and specificity. This application is critical for the accurate detection of biomarkers in clinical samples.

Industrial Applications

Diagnostic Kits Production

In the industrial sector, N-(3-Aminopropyl)biotinamide trifluoroacetate is used to produce diagnostic kits and biochemical assays. Its high purity and reactivity make it suitable for large-scale applications, enhancing the efficiency of laboratory workflows.

Case Study 1: Multiplex Fiber-Optic Biosensor

A study demonstrated the use of N-(3-Aminopropyl)biotinamide trifluoroacetate in a multiplex fiber-optic biosensor that integrates multiple particle plasmon resonances (PPRs). The biosensor can simultaneously detect multiple analyte-probe pairs, showcasing the compound's utility in high-throughput biochemical sensing applications .

| Feature | Description |

|---|---|

| Application | Multiplex sensing chip for real-time detection |

| Advantages | Rapid detection, minimized sample variation |

| Bioconjugates Used | Functionalized gold nanorods (AuNRs) |

Case Study 2: Protein Interaction Studies

In another research project, N-(3-Aminopropyl)biotinamide trifluoroacetate was utilized to study protein-protein interactions through biotin labeling. This approach allowed researchers to visualize interactions within cellular environments, providing insights into cellular processes .

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)biotinamide trifluoroacetate involves its ability to form stable complexes with biomolecules. The compound’s biotin moiety binds to avidin or streptavidin with high affinity, allowing for the detection and analysis of the labeled biomolecules. This interaction is crucial in various biochemical assays and diagnostic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between N-(3-Aminopropyl)biotinamide trifluoroacetate and analogous compounds:

Key Comparative Insights

(a) Chain Length and Flexibility

- N-(5-Aminopentyl)biotinamide trifluoroacetate (Cadaverine derivative) has a longer pentyl chain compared to the propyl chain in the target compound.

- N-(3-Azidopropyl)biotinamide replaces the amine with an azide, enabling click chemistry for site-specific conjugation, unlike the amine-reactive target compound .

(c) Solubility and Stability

- Trifluoroacetate salts (common in biotinamide derivatives) enhance solubility in acetonitrile and other organic solvents, critical for synthesis . However, light and moisture sensitivity necessitates inert storage conditions .

Biological Activity

N-(3-Aminopropyl)biotinamide trifluoroacetate (N-3-ABT) is a biotin derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and molecular biology. This article explores the compound's synthesis, biological activities, and applications based on diverse research findings.

Chemical Structure and Synthesis

N-(3-Aminopropyl)biotinamide trifluoroacetate is characterized by its amine group linked to a biotin moiety. The synthesis typically involves the coupling of biotin with an appropriate amine under controlled conditions. The trifluoroacetate group serves as a protecting group, enhancing the compound's stability and solubility in various solvents.

Biological Activity

The biological activity of N-3-ABT can be categorized into several key areas:

1. Avidin-Biotin Interaction:

N-3-ABT exhibits strong binding affinity to avidin, a protein with four biotin-binding sites. This interaction is pivotal for various biochemical assays, including enzyme-linked immunosorbent assays (ELISA) and biosensors. Studies show that the binding efficiency of N-3-ABT to avidin can be influenced by temperature and pH, with optimal conditions yielding significant complex formation .

2. Cellular Uptake and Tracing:

Research indicates that N-3-ABT can be utilized as a tracer in neuronal studies due to its ability to cross cellular membranes effectively. In vivo experiments involving iontophoretic injections in rat models demonstrated that N-3-ABT is taken up efficiently by neurons, allowing for improved tracking of neuronal pathways compared to conventional biocytin .

3. Therapeutic Potential:

Preliminary studies suggest that derivatives of N-3-ABT may have therapeutic applications, particularly in targeted drug delivery systems. The ability to conjugate drugs with biotin allows for selective targeting of cells expressing avidin or streptavidin, enhancing the efficacy of treatments while minimizing side effects .

Research Findings

A summary of key research findings on N-(3-Aminopropyl)biotinamide trifluoroacetate is presented below:

Case Studies

Case Study 1: Neuronal Tracing in Rats

In a controlled study, researchers injected N-3-ABT into the primary motor cortex of Sprague-Dawley rats. The results indicated that N-3-ABT provided clearer staining and more stable neuronal tracing over time compared to conventional methods, suggesting its utility in neuroanatomical studies .

Case Study 2: Avidin-Biotin Complex Formation

A study focusing on the avidin-biotin interaction demonstrated that varying the concentration of N-3-ABT led to different complex formations, which were analyzed using size-exclusion chromatography (SEC). The best results were obtained at a 1:1 molar ratio of avidin to N-3-ABT, confirming its effectiveness as a biotinylation agent .

Q & A

Q. What are the critical steps in synthesizing N-(3-Aminopropyl)biotinamide trifluoroacetate, particularly regarding the trifluoroacetate counterion?

The synthesis typically involves coupling biotin with a 3-aminopropyl group via amide bond formation, followed by counterion exchange using trifluoroacetic acid (TFA) during purification. The TFA counterion is introduced during reverse-phase HPLC or solid-phase extraction to improve solubility and stability. Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the trifluoroacetate group and monitoring pH to ensure complete ion pairing. Residual TFA in the final product should be quantified via NMR or ion chromatography to confirm purity .

Q. Which analytical techniques are most effective for characterizing N-(3-Aminopropyl)biotinamide trifluoroacetate?

- NMR Spectroscopy : and NMR confirm structural integrity, but TFA residues (δ ~ -75 ppm in NMR) may interfere. Use deuterated solvents with low acidity (e.g., DO) to suppress TFA signal splitting .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight, with [M+H] peaks expected for the protonated biotinamide moiety. TFA adducts ([M+CFCOO]) may appear in negative-ion mode and require collision-induced dissociation for differentiation .

- HPLC : Reverse-phase C18 columns with TFA-containing mobile phases (0.1% v/v) improve peak symmetry but necessitate post-column neutralization for downstream applications .

Q. What storage conditions are recommended for N-(3-Aminopropyl)biotinamide trifluoroacetate?

Store desiccated at -20°C in amber vials to prevent moisture absorption and photodegradation. Lyophilized powders are stable for >2 years, while solutions in aqueous buffers (pH 4–6) should be used within 1 week to avoid TFA hydrolysis. Avoid freeze-thaw cycles for dissolved samples .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing byproducts like deaminated derivatives?

- Reaction Stoichiometry : Use a 1.2:1 molar excess of biotin active ester (e.g., pentafluorophenyl ester) to 3-aminopropylamine to drive amidation to completion .

- Temperature Control : Conduct reactions at 4°C to reduce side reactions like β-elimination of the biotin thiophene ring.

- Purification : Employ size-exclusion chromatography post-TFA exchange to remove unreacted amines and dimers. Monitor by LC-MS for byproduct identification .

Q. In metal ion sorption studies, how does the compound’s structure influence selectivity and capacity?

The 3-aminopropyl group provides a chelation site for metal ions (e.g., Ag), while the biotin moiety enhances hydrophilicity for aqueous compatibility. Kinetic studies using pseudo-first-order models (ln(q-q) = -kt) reveal diffusion-controlled sorption, with maximum capacities influenced by pH (optimum ~5–6). Competitive binding assays (e.g., with Cu or Zn) demonstrate selectivity for soft Lewis acids due to amine-thioether coordination .

Q. How can discrepancies in analytical data due to TFA residues be resolved?

- NMR Artifacts : Use decoupling or alternative solvents (e.g., DMSO-d) to suppress TFA splitting in NMR. For quantitative analysis, calibrate TFA concentration using certified reference materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid) .

- Mass Spectrometry : Apply ammonium acetate buffer (10 mM) to displace TFA adducts during ionization.

- Bioassays : Dialyze samples against ammonium bicarbonate (pH 7.4) to remove TFA, which may interfere with enzymatic activity or cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.